5-Bromo-2-nitropyridin-4-ol
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Overview
Description
5-Bromo-2-nitropyridin-4-ol is a chemical compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-4-ol typically involves the nitration of 5-bromo-2-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium acetate or cesium carbonate in the presence of acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: 5-Amino-2-nitropyridin-4-ol
Reduction: 5-Bromo-2-aminopyridin-4-ol
Oxidation: 5-Bromo-2-nitropyridin-4-one
Scientific Research Applications
5-Bromo-2-nitropyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 5-Bromo-2-nitropyridine
- 3-Bromo-5-nitropyridin-4-ol
- 2-Bromo-5-nitropyridine
Comparison: Compared to 5-Bromo-2-nitropyridine, the hydroxyl group in 5-Bromo-2-nitropyridin-4-ol provides additional sites for chemical modification and enhances its solubility in aqueous media .
Properties
Molecular Formula |
C5H3BrN2O3 |
---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
5-bromo-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9) |
InChI Key |
RPEKQKXBBNXLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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